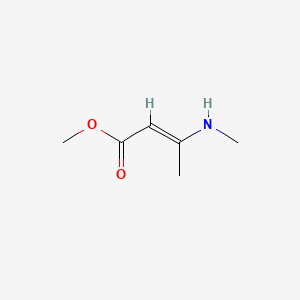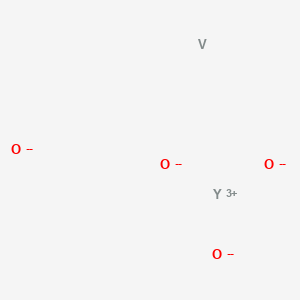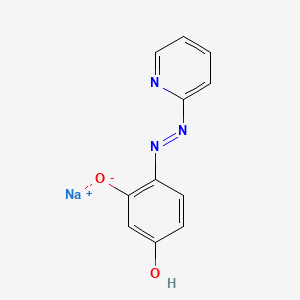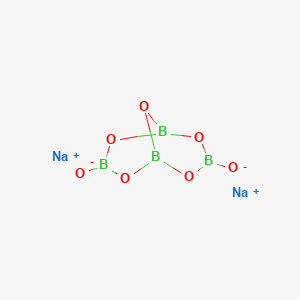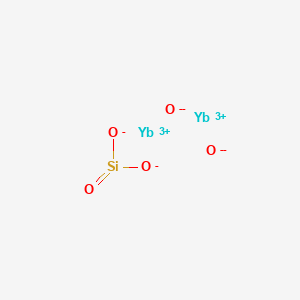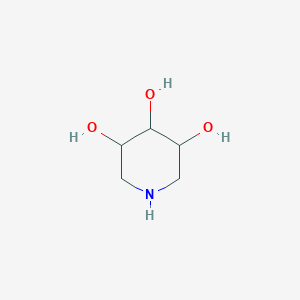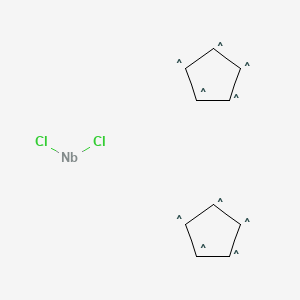
Bis(cyclopentadienyl)niobium(IV) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Bis(cyclopentadienyl)niobium(IV) dichloride is prepared via a multistep reaction beginning with the treatment of niobium pentachloride with cyclopentadienylsodium . The synthetic route can be summarized as follows:
Initial Reaction: [ \text{NbCl}_5 + 5 \text{NaC}_5\text{H}_5 \rightarrow 5 \text{NaCl} + (\text{C}_5\text{H}_5)_4\text{Nb} + \text{C}_5\text{H}_5 ]
Subsequent Reaction: [ (\text{C}_5\text{H}_5)_4\text{Nb} + 4 \text{HCl} + 0.5 \text{O}_2 \rightarrow [(\text{C}_5\text{H}_5)_2\text{NbCl}]_2\text{OCl}_2 + 4 \text{C}_5\text{H}_6 ]
Final Reaction: [ [(\text{C}_5\text{H}_5)_2\text{NbCl}]_2\text{OCl}_2 + \text{SnCl}_2 + 2 \text{HCl} \rightarrow 2 (\text{C}_5\text{H}_5)_2\text{NbCl}_2 + \text{SnCl}_4 + \text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Bis(cyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include hydrochloric acid, tin(II) chloride, and oxygen . Major products formed from these reactions include niobium oxides and substituted niobium compounds.
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)niobium(IV) dichloride has several scientific research applications:
Wirkmechanismus
The mechanism by which bis(cyclopentadienyl)niobium(IV) dichloride exerts its effects involves its ability to interact with nucleic acids and proteins. The compound can form complexes with nucleosides and nucleotides, potentially interfering with DNA replication and transcription . This interaction is facilitated by the compound’s ability to undergo hydrolysis, forming reactive species that can bind to biological molecules .
Vergleich Mit ähnlichen Verbindungen
Bis(cyclopentadienyl)niobium(IV) dichloride is similar to other metallocene dichlorides, such as bis(cyclopentadienyl)titanium(IV) dichloride and bis(cyclopentadienyl)zirconium(IV) dichloride . its unique properties, such as its paramagnetic nature and specific reactivity with nucleic acids, make it distinct . Similar compounds include:
- Bis(cyclopentadienyl)titanium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)chromium(II)
- Bis(cyclopentadienyl)vanadium(II)
Eigenschaften
InChI |
InChI=1S/2C5H5.2ClH.Nb/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWZQTUXXEBCR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Nb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12793-14-5 |
Source


|
| Record name | Bis(cyclopentadienyl)niobium(IV) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


